(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
(Z)-S-(2-((3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a benzothiazole-derived thioester featuring a Z-configuration at the imine moiety. Its structure comprises a benzo[d]thiazole core substituted with a 3-ethyl and 6-methyl group, coupled to an ethanethioate functional group via a ketone-linked amine. This compound belongs to a class of bioactive heterocycles, where benzothiazole derivatives are widely studied for their pharmacological (e.g., antimicrobial, antitumor) and material science applications .
Properties
IUPAC Name |
S-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-4-16-11-6-5-9(2)7-12(11)20-14(16)15-13(18)8-19-10(3)17/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJPOWYHJHLAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate, a compound belonging to the class of benzothiazole derivatives, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Properties:
- Molecular Weight : 280.35 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Biological Activity Overview
Benzothiazole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, derivatives showed moderate to potent activity at concentrations around 50 mg/mL when compared to standard antibiotics like ampicillin .
- Anticancer Potential :
- Neuroprotective Effects :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in bacteria and cancer cells.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, leading to altered signaling pathways that affect cell survival and proliferation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing benzo[d]thiazole moieties exhibit promising anticancer properties. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The synthesis of thiazole derivatives has been linked to antimicrobial activity. Compounds similar to (Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate have been evaluated for their ability to inhibit bacterial growth. In vitro studies reported significant zones of inhibition, indicating effectiveness against specific pathogens .
Biological Studies
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism. The structural features of this compound suggest it could interact with key metabolic pathways, potentially leading to reduced tumor growth .
Antioxidant Activity
Research has highlighted the antioxidant properties of thiazole derivatives. These compounds can scavenge free radicals, contributing to cellular protection and potentially reducing the risk of chronic diseases associated with oxidative stress .
Material Science
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices for enhanced material properties. Its application in creating conductive polymers has been explored, showing improvements in electrical conductivity and thermal stability .
Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to modify the compound's surface properties can enhance the targeting and efficacy of therapeutic agents at the cellular level .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a benzothiazole-thioester scaffold with analogs like S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate (CAS: 905681-11-0). Key differences include:
- Substituents on the benzothiazole ring :
These substitutions influence steric and electronic properties. In contrast, the allyl (sp²-hybridized) and ethoxy (electron-donating) groups in CAS 905681-11-0 may increase reactivity toward electrophilic agents or alter solubility in polar solvents.
Table 1: Substituent Comparison
| Compound | 3-Position Substituent | 6-Position Substituent | Thioester Group |
|---|---|---|---|
| Target Compound | Ethyl | Methyl | Ethanethioate |
| CAS 905681-11-0 | Allyl | Ethoxy | Ethanethioate |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary components:
- 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene amine : The benzothiazole core with 3-ethyl and 6-methyl substituents.
- S-(2-Oxoethyl) ethanethioate : The thioester side chain linked via an acetamide group.
Key intermediates include:
- 2-Amino-4-methylthiophenol (for benzothiazole ring formation)
- Ethylating agents (e.g., ethyl bromide)
- Chloroacetyl chloride (for acetamide formation)
- Potassium thioacetate (for thioesterification).
Synthetic Routes and Methodologies
Route 1: Cyclocondensation Followed by Alkylation and Thioesterification
Synthesis of 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene Amine
- Cyclization : React 2-amino-4-methylthiophenol (1.0 equiv) with ethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 h. This forms the 3-ethylbenzothiazole scaffold via nucleophilic substitution.
- Oxidative Cyclization : Introduce a nitro group at position 6 using nitric acid in acetic anhydride, followed by reduction with iron powder (4.0 equiv) and ammonium chloride (2.0 equiv) in methanol/water (3:1) at 70°C for 2 h. Yield: 85% (analogous to benzoxazole reduction).
Acetamide Formation and Thioesterification
- Acylation : Treat the amine intermediate with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C. Stir for 2 h to form 2-chloro-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide.
- Thioesterification : React the chloroacetamide with potassium thioacetate (1.2 equiv) in acetonitrile at 25°C for 6 h. Purify via flash chromatography (petroleum ether/ethyl acetate, 3:1). Yield: 78%.
Route 2: One-Pot Electrochemical Synthesis
A green chemistry approach adapts electrochemical conditions for direct imine formation:
- Reaction Setup : Combine 3-ethyl-6-methylbenzothiazole (1.0 equiv), 2-aminoacetamide (1.5 equiv), and tetrabutylammonium hexafluorophosphate (0.6 equiv) in DMF.
- Electrolysis : Perform at a constant current of 14 mA using a glassy carbon anode and copper foam cathode for 10 h at 20°C.
- Workup : Extract with ethyl acetate, concentrate, and purify via column chromatography. Yield: 75%.
Reaction Optimization and Comparative Analysis
Characterization and Validation
Q & A
Q. How do substituents on the benzo[d]thiazole ring influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at position 6 enhance electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 15 μM to 2 μM) .
- Lipophilic Modifications : 3-ethyl or 2-methoxyethyl groups increase logP values, enhancing blood-brain barrier penetration in neurotargeting studies .
- Steric Effects : Bulky substituents (e.g., phenylthiazolyl) reduce off-target binding by sterically blocking non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
